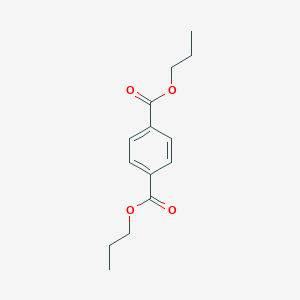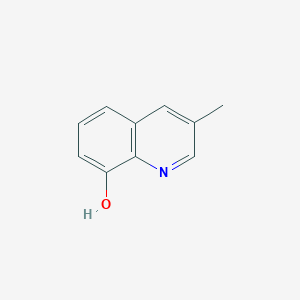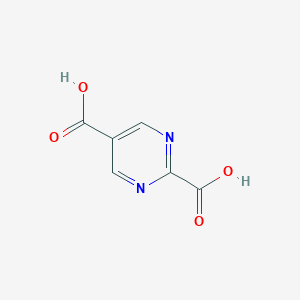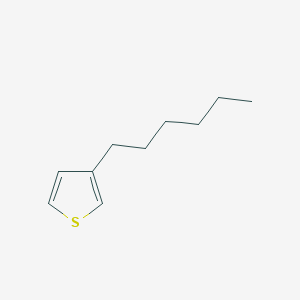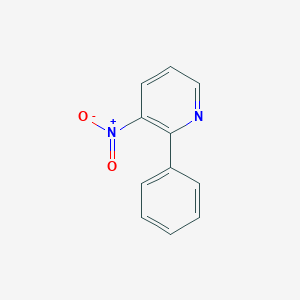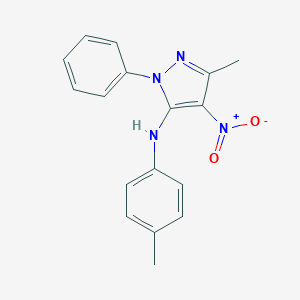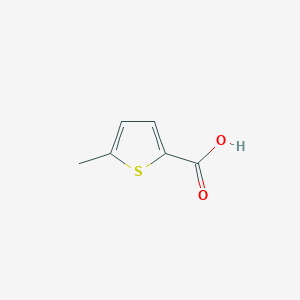
5-甲基-2-噻吩甲酸
描述
5-Methyl-2-thiophenecarboxylic acid is an organic compound with the molecular formula C6H6O2S . It is characterized by its methyl and thiophene functional groups, which contribute to its unique properties and reactivity . This compound is capable of donating a hydron to an acceptor (Bronsted base) .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-thiophenecarboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) .Chemical Reactions Analysis
5-Methyl-2-thiophenecarboxylic acid is known for its presence in various chemical reactions and processes . For instance, thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical And Chemical Properties Analysis
5-Methyl-2-thiophenecarboxylic acid has a molecular weight of 142.18 . It appears as a white to light yellow to dark green powder or crystal . Its melting point ranges from 135 to 138°C . It is very soluble in water .科学研究应用
Chemical Synthesis
“5-Methyl-2-thiophenecarboxylic acid” is used in chemical synthesis. It is a key component in the production of various chemical compounds .
Preparation of Coordination Networks
This compound may be used as a thiophene-based linker in the preparation of magnesium coordination networks .
Synthesis of 2-Heteroaryl-α-methyl-5-benzoxazoleacetic Acids
“5-Methyl-2-thiophenecarboxylic acid” can be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .
Synthesis of N, N ′-bis [ (E)- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine
This compound can also be used in the synthesis of N, N ′-bis [ (E)- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .
Source, Maturity and Palaeoenvironmental Indicators
The presence of “5-Methyl-2-thiophenecarboxylic acid” in samples from hypersaline and non-hypersaline depositional environments indicates its potential application as source, maturity and palaeoenvironmental indicators .
Synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF)
“5-Methyl-2-thiophenecarboxylic acid” may also be used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF) .
安全和危害
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .
作用机制
Target of Action
As a thiophenecarboxylic acid derivative , it may interact with various enzymes and receptors in the body.
Mode of Action
It is known to be a Bronsted acid , which means it can donate a proton (H+) to an acceptor or base. This property could influence its interactions with biological targets.
Pharmacokinetics
Its solubility properties suggest that it is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . These properties could influence its bioavailability and distribution in the body.
Result of Action
As a Bronsted acid , it may participate in proton transfer reactions, potentially influencing cellular pH and enzymatic activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Methyl-2-thiophenecarboxylic acid. For instance, its solubility properties suggest that it may be more readily absorbed and distributed in lipid-rich environments .
属性
IUPAC Name |
5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGNQLPFHVODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172712 | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-thiophenecarboxylic acid | |
CAS RN |
1918-79-2 | |
| Record name | 5-Methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-METHYL-2-THIOPHENECARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6CX4FJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure and formula of 5-Methyl-2-thiophenecarboxylic Acid?
A1: 5-Methyl-2-thiophenecarboxylic Acid is a sulfur-containing heterocyclic compound. Its molecular formula is C6H6O2S. The structure consists of a thiophene ring with a methyl group (CH3) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position. []
Q2: Has 5-Methyl-2-thiophenecarboxylic Acid been identified in any natural sources?
A2: Yes, research has identified 5-Methyl-2-thiophenecarboxylic acid as a volatile constituent in yeast autolysate Gistex-X-II powder. [] This suggests its potential role in food flavor and aroma.
Q3: Are there any studies investigating the impact of 5-Methyl-2-thiophenecarboxylic Acid on atherogenesis?
A3: Research in a rabbit model of atherogenesis found that 5-Methyl-2-thiophenecarboxylic acid did not significantly reduce atherogenesis despite normalizing serum calcium levels. [] This suggests that its potential benefits might not extend to directly impacting cholesterol-driven atherogenesis.
Q4: How does the structure of 5-Methyl-2-thiophenecarboxylic Acid influence its ability to prevent calcific fibrous-fatty plaque formation?
A4: Studies comparing 2-thiophenecarboxylic acid (ThCA), 5-Methyl-2-thiophenecarboxylic acid (5-CH3-ThCA), and 5-bromo-2-thiophenecarboxaldehyde (5-Br-ThCA) in a rabbit model showed that all three compounds normalized elevated serum calcium levels and inhibited aspects of atherosclerosis development. [] The order of effectiveness was 5-CH3-ThCA > 5-Br-ThCA > ThCA, suggesting that substitutions on the thiophene ring, particularly a methyl group at the 5th position, enhance the compound's ability to prevent calcific fibrous-fatty plaque formation.
Q5: What is known about the microbial metabolism of 5-Methyl-2-thiophenecarboxylic Acid?
A5: Research indicates that certain microorganisms can metabolize alkylthiophenes, including 5-Methyl-2-thiophenecarboxylic Acid. [] While specific metabolic pathways were not detailed in the provided abstracts, this finding highlights the potential for biodegradation of this compound in the environment.
Q6: How does 5-Methyl-2-thiophenecarboxylic Acid interact with DNA?
A6: Studies using spectrophotometry and computational methods revealed that copper(II) complexes containing 5-Methyl-2-thiophenecarboxylic acid bind to DNA through minor groove binding. [] Interestingly, the presence of the methyl group in the structure appears to enhance this binding affinity compared to the unsubstituted thiophene ring. This interaction suggests a potential mechanism for its biological activity.
Q7: Are there any studies on the use of 5-Methyl-2-thiophenecarboxylic Acid in photoluminescent applications?
A7: Yes, research explored the use of 5-Methyl-2-thiophenecarboxylic Acid as a building block for photochromic diarylethene molecules. [] These molecules, when crosslinked with PbS quantum dots (QDs), exhibited photoluminescence switching properties. This finding suggests the potential of 5-Methyl-2-thiophenecarboxylic Acid in developing novel optoelectronic materials.
Q8: Are there any known applications of 5-Methyl-2-thiophenecarboxylic Acid in medicinal chemistry?
A8: Copper(II) complexes incorporating 5-Methyl-2-thiophenecarboxylic acid have shown promising anti-skin cancer activity against B16 mouse melanoma skin cancer cell lines. [] This suggests potential applications in developing novel anti-cancer therapies.
Q9: What are the potential environmental impacts of 5-Methyl-2-thiophenecarboxylic Acid?
A9: While specific data on ecotoxicological effects isn't available in the provided research, the fact that microorganisms can metabolize alkylthiophenes [] suggests the possibility of biodegradation. Further research is needed to fully understand its environmental fate and potential impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-[[4-[[2,6-Dichloro-4-[(dimethylamino)sulphonyl]phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B156213.png)
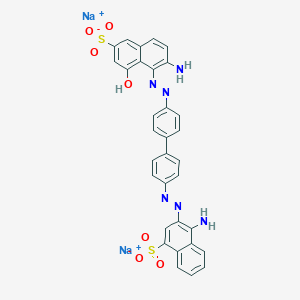
![(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B156215.png)
